molecular formula C14H15BrN4O2S B279601 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

カタログ番号 B279601
分子量: 383.27 g/mol
InChIキー: YLEUIBTXZJYRGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that is of great interest in the field of scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs), which play a critical role in regulating cell division and proliferation. In

作用機序

The mechanism of action of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its ability to bind to and inhibit the activity of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are a family of enzymes that play a critical role in regulating cell division and proliferation. By inhibiting CDK activity, this compound can prevent the uncontrolled cell growth that is characteristic of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are primarily related to its ability to inhibit CDK activity. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy. In addition, this compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potency as a CDK inhibitor. This makes it a valuable tool for studying the role of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in cell division and proliferation. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental systems.

将来の方向性

There are many potential future directions for research on 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new CDK inhibitors based on the structure of this compound. Another area of interest is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying the compound's anti-cancer effects and to identify potential combination therapies that could enhance its efficacy.

合成法

The synthesis of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the reaction of 2,5-dimethylpyrazole with 4-bromo-1,2-dichlorobenzene to form 4-bromo-2,5-dimethylpyrazole. This is followed by the reaction of 4-bromo-2,5-dimethylpyrazole with cyclopentanone to form 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopentanone. The next step involves the reaction of 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopentanone with thiourea to form 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopenta[b]thiophene-2-carboxylic acid. Finally, the reaction of 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopenta[b]thiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 2-aminoacetamide yields 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.

科学的研究の応用

The CDK family of enzymes plays a critical role in regulating cell division and proliferation. Dysregulation of CDK activity is a hallmark of many types of cancer, making these enzymes attractive targets for cancer therapy. 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to be a potent inhibitor of CDK activity, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

分子式

C14H15BrN4O2S

分子量

383.27 g/mol

IUPAC名

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-6-10(15)11(18-19(6)2)13(21)17-14-9(12(16)20)7-4-3-5-8(7)22-14/h3-5H2,1-2H3,(H2,16,20)(H,17,21)

InChIキー

YLEUIBTXZJYRGO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Br

正規SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。